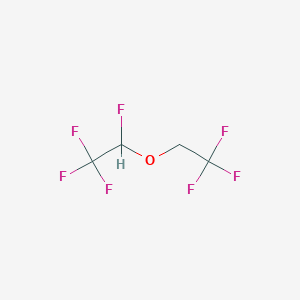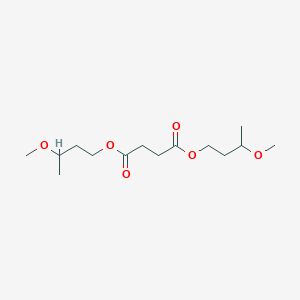
Bis(3-methoxybutyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-methoxybutyl) butanedioate is an organic compound with the molecular formula C14H26O6. It is characterized by the presence of ester functional groups, which are derived from butanedioic acid and 3-methoxybutanol. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methoxybutyl) butanedioate typically involves the esterification reaction between butanedioic acid (succinic acid) and 3-methoxybutanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of eco-friendly catalysts and solvents is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-methoxybutyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Butanedioic acid and methoxybutanoic acid.
Reduction: 3-methoxybutanol and butanediol.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Bis(3-methoxybutyl) butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable polymers and as a plasticizer in various materials
Wirkmechanismus
The mechanism of action of bis(3-methoxybutyl) butanedioate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bonds are cleaved by esterases, leading to the formation of butanedioic acid and 3-methoxybutanol. These products can then participate in various metabolic pathways within the cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-bis(3S)-3-methoxybutyl butanedioate
- Bis(3-methoxybutyl) ethanediperoxoate
- Butanoic acid, 3-methylbutyl ester
Uniqueness
Bis(3-methoxybutyl) butanedioate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and better solubility in organic solvents, making it more suitable for certain industrial applications .
Eigenschaften
CAS-Nummer |
56045-71-7 |
|---|---|
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
bis(3-methoxybutyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-11(17-3)7-9-19-13(15)5-6-14(16)20-10-8-12(2)18-4/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
NQQXSMSMEDVFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCOC(=O)CCC(=O)OCCC(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
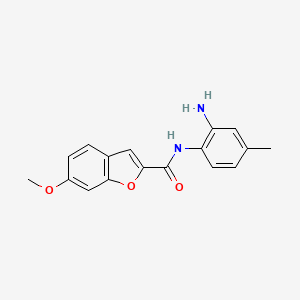
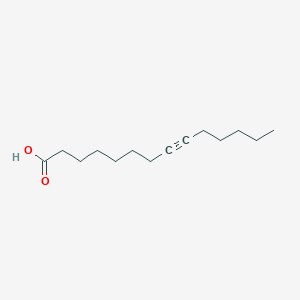
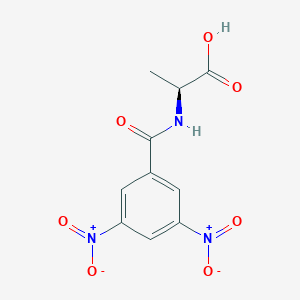
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
